molecular formula C27H44O7 B1665672 Ajugasterone C CAS No. 23044-80-6

Ajugasterone C

Cat. No. B1665672
CAS RN: 23044-80-6
M. Wt: 480.6 g/mol
InChI Key: LQGNCUXDDPRDJH-UKTRSHMFSA-N
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Description

Synthesis Analysis

Dominant ecdysteroids—ajugasterone C, 20-hydroxyecdysone and polypodine B—from the Serratula coronata (S. coronata) herb were separated by column chromatography, identified by spectroscopic data and quantified by high-performance liquid chromatography with a diode array detector (HPLC-DAD) .


Molecular Structure Analysis

The molecular formula of this compound is C27H44O7 . The IUPAC name is (2 S ,3 R ,5 R ,9 R ,10 R ,11 R ,13 R ,14 S ,17 S )-17- [ (2 R ,3 R )-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,11,14-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1 H -cyclopenta [a]phenanthren-6-one .


Chemical Reactions Analysis

In a study, dominant ecdysteroids—this compound, 20-hydroxyecdysone and polypodine B—from the Serratula coronata (S. coronata) herb were separated by column chromatography .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 480.6 g/mol . The exact mass is 480.31 .

Scientific Research Applications

Ecdysteroids: A Potential Anabolic Agent

Ecdysteroids as Anabolic Agents in Animal Breeding :Ecdysteroids like ajugasterone C are recognized for their ability to enhance protein synthesis in mammalian tissue, suggesting anabolic properties. Although commonly marketed online as growth promoters without hormonal consequences, their use as anabolizing agents in food-producing animals necessitates precise analytical methods for detection in biological matrices. Liquid chromatography-mass spectrometry (LC-MS), especially with positive electrospray ionization (ESI) and MS/MS acquisition, has proven more appropriate than gas chromatography-mass spectrometry (GC-MS) for analyzing ecdysteroids due to their numerous alcohol functions. This makes LC-MS especially beneficial for detecting and identifying ecdysteroids at extremely low levels (Bizec et al., 2002).

This compound in Cancer Research

Proapoptotic and Proautophagic Activity in Breast Cancer Cells :Research focusing on ecdysones, including this compound, indicates significant biological activity in breast cancer cells. These compounds, notably this compound, demonstrated substantial inhibition of viability in specific cancer cell lines, showcasing proapoptotic activity through alterations in key cellular components such as PARP, Bax, Bcl-2, and caspase-3. Moreover, this compound induced autophagy through the modulation of autophagy-associated proteins, albeit this effect was cell line-specific. This study underscores the diverse biological activity of phytoecdysones in breast cancer cells, hinting at a correlation with molecular characteristics and other biological properties (Romaniuk-Drapała et al., 2021).

This compound in Botanical Studies

New Phytoecdysteroids in Cultured Plants of Ajuga nipponensis :Analysis of Ajuga nipponensis Makino extracts revealed the presence of this compound among other ecdysteroids. This study not only confirmed the existence of known compounds but also discovered three novel phytoecdysteroids, enriching the knowledge of ecdysteroids in this plant species. One of the new compounds, featuring a unique C-2 glucosyl derivative, marks a significant addition to the known range of phytoecdysteroids (Coll et al., 2007).

Safety and Hazards

During handling, it is advised to avoid contact with skin and eyes. Use personal protective equipment and follow the normal measures for preventive fire protection .

Future Directions

There is growing interest in the pharmaceutical and medical applications of 20-hydroxyecdysone (20E), a polyhydroxylated steroid which naturally occurs in low but very significant amounts in invertebrates, where it has hormonal roles, and in certain plant species, where it is believed to contribute to the deterrence of invertebrate predators . The prospects and limitations of developing 20E as a drug are discussed, including the requirement for a better evaluation of its safety and pharmacological profile and for developing a production process compliant with pharmaceutical standards .

Biochemical Analysis

Biochemical Properties

Ajugasterone C plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been shown to interact with protein kinase C (PKC) isoforms, including PKC alpha, PKC beta, and PKC delta . These interactions are crucial as they influence various cellular processes such as signal transduction, cell proliferation, and apoptosis. This compound’s inhibitory effect on PKC activity suggests its potential as a modulator of inflammatory responses and other PKC-related pathways .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in inflammation and immune responses . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes and pathways, thereby impacting energy production and utilization within cells . These effects highlight the compound’s potential in regulating cellular functions and maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of PKC isoforms, inhibiting their activity and subsequently modulating downstream signaling pathways . This inhibition affects various cellular processes, including inflammation, cell proliferation, and apoptosis. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. This compound has been shown to be relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained modulation of cellular functions, including persistent changes in gene expression and metabolic activity . These temporal effects are essential for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exert beneficial effects, such as anti-inflammatory and cytoprotective actions . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been identified, indicating specific dosage ranges where this compound transitions from being therapeutic to potentially harmful . These findings underscore the importance of dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence the mevalonate pathway, a crucial metabolic route for the synthesis of sterols and other isoprenoids . By modulating the activity of enzymes within this pathway, this compound can affect the production of key metabolites, thereby impacting cellular metabolism and homeostasis . These interactions highlight the compound’s role in regulating metabolic processes and its potential as a metabolic modulator.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells and tissues, where it can exert its biological effects . The transport and distribution of this compound are critical for its bioavailability and efficacy, influencing its therapeutic potential and pharmacokinetic properties .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is directed to particular compartments or organelles within cells through targeting signals and post-translational modifications . For instance, this compound may localize to the cytoplasm, nucleus, or other organelles, where it interacts with target biomolecules and modulates cellular processes . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

properties

IUPAC Name

(2S,3R,5R,9R,10R,11R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,11,14-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O7/c1-14(2)6-7-22(32)26(5,33)21-8-9-27(34)16-11-17(28)15-10-18(29)19(30)12-24(15,3)23(16)20(31)13-25(21,27)4/h11,14-15,18-23,29-34H,6-10,12-13H2,1-5H3/t15-,18+,19-,20+,21-,22+,23+,24-,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGNCUXDDPRDJH-UKTRSHMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4C3(CC(C(C4)O)O)C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(C[C@H]([C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80945728
Record name 2,3,11,14,20,22-Hexahydroxycholest-7-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23044-80-6
Record name Ajugasterone C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23044-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,11,14,20,22-Hexahydroxycholest-7-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the chemical structure of Ajugasterone C?

A1: this compound is a naturally occurring ecdysteroid with the IUPAC name (2β,3β,11α,20R,22R)-2,3,11,14,20,22-Hexahydroxy-cholest-7-en-6-one. Its structure is characterized by a cholestane skeleton with hydroxyl groups at positions 2, 3, 11, 14, 20, and 22, a ketone group at position 6, and a double bond between carbons 7 and 8.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C27H44O7, and its molecular weight is 480.63 g/mol.

Q3: What spectroscopic data can be used to identify this compound?

A3: this compound can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. [, , , ]

Q4: In what natural sources can this compound be found?

A4: this compound has been isolated from several plant species, including Ajuga nipponensis [], Cyanotis longifolia [], Rhaponticum uniflorum [, ], Serratula coronata [, ], Serratula wolffii [, ], Vitex doniana [], Vitex scabra [], and Echinops grijisii []. Notably, Vitex scabra has been identified as a rich source of this compound. []

Q5: What are the known biological activities of this compound?

A5: this compound exhibits a range of biological activities, including anti-inflammatory effects, [, ] cytoprotective properties against certain chemotherapeutics, [] and potential for enhancing protein synthesis. [] It has shown activity in the Drosophila melanogaster B II cell bioassay, indicating an interaction with the ecdysteroid receptor complex. []

Q6: How does this compound interact with its target?

A6: While the precise mechanism remains under investigation, studies suggest that this compound interacts with the ecdysteroid receptor complex. [] This interaction is supported by its activity in the Drosophila melanogaster B II cell bioassay, a common model for studying ecdysteroid receptor activation.

Q7: Are there any potential applications of this compound in cosmetics?

A8: Yes, research suggests that creams containing this compound, along with other phytoecdysteroids from Serratula coronata extract, may have beneficial effects on seborrheic dermatitis symptoms. []

Q8: What are the potential applications of this compound in agriculture?

A9: Research has investigated the systemic effects of this compound on the cabbage aphid Brevicoryne brassicae. Results indicate that it can negatively impact aphid fecundity, potentially offering new avenues for pest control in agriculture. []

Q9: How do structural modifications of this compound affect its activity?

A10: Structural modifications, such as the introduction of acetonide groups, can significantly impact this compound's biological activity. For instance, this compound 2,3;20,22-diacetonide demonstrated cytoprotective effects against doxorubicin in multi-drug resistant lymphoma cells. []

Q10: What analytical methods are used to characterize and quantify this compound?

A12: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods like Diode Array Detection (DAD) and Mass Spectrometry (MS) are commonly employed for the separation, identification, and quantification of this compound. [, , ]

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